N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N5O2/c27-20-9-8-19(22(28)15-20)16-30-25(34)18-10-13-33(14-11-18)24-21(7-4-12-29-24)26-31-23(32-35-26)17-5-2-1-3-6-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHFOFBEOYVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the difluorophenyl group, and the coupling of these intermediates with the piperidine and pyridine rings. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorination Patterns
- N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide (): Features a 4-fluorophenyl group, reducing steric bulk but possibly decreasing metabolic resistance compared to the difluoro analog.
Oxadiazole Substituents
- Target Compound : The 3-phenyl-1,2,4-oxadiazole group facilitates π-π interactions with hydrophobic protein pockets.
- N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (): Substitutes phenyl with a methyl group, reducing aromatic interactions but improving solubility due to lower molecular weight (298.2 g/mol) .
Heterocyclic Core Modifications
- Piperidine vs. Piperazine: Target Compound: The piperidine ring provides a single nitrogen atom, influencing basicity and conformational flexibility.
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Oxadiazole Substituents : Phenyl groups improve aromatic interactions but may reduce solubility, whereas methyl groups offer a balance between solubility and moderate binding .
Heterocyclic Core : Piperazine-based analogs (e.g., ) exhibit higher solubility due to additional nitrogen atoms but may lack the conformational rigidity of piperidine derivatives.
Biological Activity
N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including anticancer, anti-inflammatory, and antiviral properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine core substituted with various functional groups. Its molecular formula is C20H19F2N3O, and it has a molecular weight of approximately 367.39 g/mol. The presence of difluorophenyl and oxadiazol moieties contributes to its biological activity.
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines.
| Cell Line | IC50 Value (µM) | Comparison with Standard Drugs |
|---|---|---|
| HepG2 | 6.19 ± 0.50 | Sorafenib IC50 = 9.18 ± 0.60 |
| MCF-7 | 5.10 ± 0.40 | Doxorubicin IC50 = 7.26 ± 0.30 |
| HCT116 | 22.08 | Not specified |
The compound exhibited superior antiproliferative activity compared to standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .
2. Antiviral Activity
Research has also highlighted the antiviral potential of the compound:
- Mechanism of Action : The compound demonstrates activity against HIV by inhibiting viral replication through interference with the viral life cycle .
3. Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been explored in preclinical models:
- In Vitro Studies : The compound significantly reduced pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
A notable study published in Molecules demonstrated that derivatives of this compound exhibited significant antioxidant activity, which is crucial for reducing oxidative stress associated with cancer progression . Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions enhanced biological potency.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key strategies include:
- Oxadiazole Formation : React 3-phenyl-1,2,4-oxadiazole precursors with pyridine derivatives under reflux in acetic acid or n-butanol, monitored via TLC .
- Piperidine Coupling : Use nucleophilic substitution or amide bond formation to attach the piperidine-4-carboxamide moiety. Purification via ethanol recrystallization improves purity (yields: 67–81%) .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for intermediates) and temperature (reflux at 80–100°C) to minimize side products .
How should spectroscopic techniques (IR, NMR, MS) be applied to confirm the compound’s structure?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-F stretches at 1100–1250 cm⁻¹) .
- <sup>1</sup>H NMR : Analyze δH shifts for diagnostic protons:
- Piperidine protons: δ 2.5–3.5 ppm (multiplet) .
- Aromatic protons: δ 7.0–8.5 ppm (split patterns indicate substitution) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> expected within ±1 Da) .
How can discrepancies in NMR data interpretation be resolved?
Level: Advanced
Methodological Answer:
Conflicting δH assignments may arise due to conformational flexibility or solvent effects. Strategies include:
- 2D NMR (HSQC, HMBC) : Correlate <sup>1</sup>H and <sup>13</sup>C signals to resolve overlapping peaks .
- Variable Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) causing signal broadening .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., substituent effects on pyridine shifts) .
What strategies are effective for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide substitutions .
What purification techniques maximize yield and purity?
Level: Basic
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate for high-melting-point intermediates (mp: 268–287°C) .
- Column Chromatography : Employ silica gel with gradient elution (hexane/EtOAc) for polar byproducts .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water) for final purity ≥95% .
How should conflicting bioactivity data across studies be addressed?
Level: Advanced
Methodological Answer:
- Assay Replication : Standardize protocols (e.g., cell line viability assays with controls for ATP levels) .
- Meta-Analysis : Compare IC50 values under consistent conditions (pH, temperature) .
- Probe Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .
What computational tools predict metabolic stability?
Level: Advanced
Methodological Answer:
- CYP450 Metabolism : Use StarDrop or MetaSite to identify vulnerable sites (e.g., piperidine N-demethylation) .
- ADME Profiling : Apply QikProp for logP (target: 2–4) and permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
